The synthesis of Bromo Didehydro Doxorubicinone typically involves several key steps:
These synthetic routes are crucial for producing compounds with desired biological activities while minimizing unwanted side effects .
Bromo Didehydro Doxorubicinone has a complex molecular structure characterized by:
The presence of bromine in the structure may enhance lipophilicity and alter binding affinities towards cellular targets, potentially improving therapeutic outcomes .
Bromo Didehydro Doxorubicinone undergoes various chemical reactions that are significant for its biological activity:
These reactions are critical for understanding how Bromo Didehydro Doxorubicinone exerts its anticancer effects .
The mechanism of action of Bromo Didehydro Doxorubicinone primarily involves:
This multifaceted mechanism enhances its effectiveness as an anticancer agent while also posing risks for toxicity in normal tissues .
Bromo Didehydro Doxorubicinone exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulations and delivery methods for therapeutic use .
Bromo Didehydro Doxorubicinone has several applications in scientific research:
Its unique modifications compared to traditional doxorubicin make it a valuable compound for ongoing research in oncology .
Anthracycline biosynthesis in Streptomyces involves three highly coordinated stages: aglycone formation, sugar moiety biosynthesis, and tailoring reactions. The industrially significant strain Streptomyces peucetius G001 employs a type II polyketide synthase (PKS) system to construct the tetracyclic aglycone scaffold. This process initiates with the condensation of one propionyl-CoA starter unit and nine malonyl-CoA extender units, culminating in the formation of ε-rhodomycinone—the immediate precursor for daunorubicin and doxorubicin [1] [4].
The aminoglycoside component TDP-L-daunosamine is synthesized independently from glucose-1-phosphate through a series of deoxygenation, transamination, and methylation steps. Glycosyltransferase DnrS catalyzes the stereospecific coupling of TDP-L-daunosamine to ε-rhodomycinone at C-7, yielding daunorubicin-10-carboxylic acid methyl ester. Subsequent hydrolytic removal of the methyl ester group generates daunorubicin, which undergoes C-14 hydroxylation by the cytochrome P450 enzyme DoxA to form doxorubicin—a critical structural determinant for anticancer activity [1] [4] [6].
Genetic analyses of aligned biosynthetic gene clusters (BGCs) reveal evolutionary conservation across anthracycline-producing Streptomyces species, including S. peucetius (daunorubicin/doxorubicin), S. galilaeus (rhodomycins), and S. purpurascens (aclarubicin). This conservation enables combinatorial biosynthesis approaches, as demonstrated by the functional interchangeability of glycosyltransferases and tailoring enzymes between species [1] [9].
Table 1: Core Enzymatic Machinery in Anthracycline Biosynthesis
Enzyme Class | Representative Enzymes | Function | Product Formed |
---|---|---|---|
Type II PKS | DpsA-D | Aglycone assembly | ε-Rhodomycinone |
Deoxysugar Biosynthesis | DnmL, DnmV, DnmU | TDP-L-daunosamine synthesis | Activated sugar nucleotide |
Glycosyltransferase | DnrS (native), AknS/AknT (heterologous) | Aglycone glycosylation | Daunorubicin precursors |
Cytochrome P450 | DoxA | C-14 hydroxylation | Doxorubicin from daunorubicin |
Methylesterase | RdmC | Ester hydrolysis | Daunorubicin |
Bromo Didehydro Doxorubicinone (C~21~H~17~BrO~7~, MW 461.26 g/mol) represents a halogenated derivative of the doxorubicin aglycone. Its biosynthesis proceeds via deglycosylation of mature anthracyclines, a minor metabolic pathway catalyzed by cytoplasmic NADPH-dependent quinone dehydrogenases or xanthine oxidase. These enzymes hydrolyze the glycosidic bond at C-7, releasing doxorubicinone (adriamycinone; C~21~H~18~O~9~) as the primary aglycone [4] [5].
Bromination likely occurs through non-enzymatic chemical modification or enzymatic halogenation during fermentation. The bromine atom substitutes at the C-14 position of the anthracyclinone scaffold, concurrent with dehydrogenation that introduces unsaturation within the aliphatic side chain. This structural alteration generates the conjugated system characteristic of didehydro derivatives, significantly altering electronic properties and bioactivity [7] [8].
Genetic engineering studies demonstrate that Streptomyces mutants lacking functional glycosyltransferases accumulate anthracyclinones, providing starting material for derivatization. For example, S. galilaeus KE303—an aclacinomycin-negative mutant—efficiently transforms supplemented ε-rhodomycinone into novel derivatives, validating this approach for generating halogenated aglycones [9]. The introduction of heterologous halogenase genes (e.g., from marine actinomycetes) could enable enzymatic C-14 bromination, though this remains experimentally unexplored for Bromo Didehydro Doxorubicinone specifically.
Table 2: Structural Comparison of Doxorubicin Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Biosynthetic Origin |
---|---|---|---|---|
Doxorubicin | C~27~H~29~NO~11~ | 543.52 | Glycosylated (daunosamine), C-14 OH | Native biosynthesis |
Doxorubicinone | C~21~H~18~O~9~ | 414.36 | Aglycone, C-14 OH | Deglycosylation |
Bromo Didehydro Doxorubicinone | C~21~H~17~BrO~7~ | 461.26 | Dehydroxylated at C-14, Br at C-14 | Chemical/enzymatic bromination |
N,N-Dimethyldoxorubicin | C~29~H~35~NO~11~ | 573.60 | Glycosylated (rhodosamine) | Engineered pathway |
The C-14 position serves as a critical site for structural diversification that profoundly influences anthracycline pharmacology. Hydroxylation at C-14, mediated by DoxA, converts daunorubicin to doxorubicin, enhancing topoisomerase II inhibition potency. However, DoxA exhibits stringent substrate specificity, showing limited activity against N,N-dimethylated daunorubicin derivatives due to steric hindrance from the dimethylamino group [1] [6].
Bromination at C-14 represents a chemical bypass strategy that circumvents enzymatic hydroxylation limitations. Bromo Didehydro Doxorubicinone incorporates a bromine atom at C-14 instead of hydroxyl, fundamentally altering electronic properties. This substitution:
Bromination also stabilizes the didehydro moiety within the side chain, creating a conjugated enone system that may facilitate DNA intercalation through enhanced planarization. In contrast, 14-methoxydaunorubicin—another C-14 modified derivative—retains the saturated side chain but shows altered DNA-binding kinetics compared to hydroxylated analogs [4] [8].
Table 3: Bioactivity Implications of C-14 Modifications
C-14 Modification | Representative Compound | Structural Impact | Functional Consequences |
---|---|---|---|
Hydroxylation (-OH) | Doxorubicin | Polar group, H-bond donor | Enhanced topoisomerase II inhibition |
Bromination (-Br) | Bromo Didehydro Doxorubicinone | Large hydrophobic group | Increased lipophilicity, altered intercalation |
Methoxylation (-OCH~3~) | 14-Methoxydaunorubicin | Sterically bulky | Reduced cardiotoxicity |
Hydrogen (-H) | Daunorubicin | Non-oxidizable | Requires activation for efficacy |
Combinatorial biosynthesis has enabled systematic exploration of these modifications. For instance, hybrid strains expressing aknS and aknT glycosyltransferases from the aclarubicin pathway successfully attach L-rhodosamine (the N,N-dimethylated analog of daunosamine) to ε-rhodomycinone, yielding N,N-dimethyldaunorubicin. When combined with brominated aglycones, such engineering could generate novel glycosylated bromo-derivatives [1] [9].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: